

IUPAC name and synonyms for 2-phenylisoindole-1,3-dione

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Compound of Interest

Compound Name: *N*-Phenylphthalimide

Cat. No.: B1217360

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An In-depth Technical Guide to 2-phenylisoindole-1,3-dione (**N-Phenylphthalimide**)

This technical guide provides a comprehensive overview of 2-phenylisoindole-1,3-dione, a significant chemical entity in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological activities.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 2-phenylisoindole-1,3-dione is also widely known by several synonyms. These alternative names are frequently encountered in scientific literature and chemical databases.

Identifier Type	Value
IUPAC Name	2-phenylisoindole-1,3-dione[1]
Common Name	N-Phenylphthalimide[2][3][4][5][6]
Synonyms	Phthalanil[3][4][5], 1H-Isoindole-1,3(2H)-dione, 2-phenyl-[3][4][5]
CAS Number	520-03-6[3][4][5][7]
Molecular Formula	C ₁₄ H ₉ NO ₂ [3][4][5][7]
Molecular Weight	223.23 g/mol [6][7]

Physicochemical Properties

The physical and chemical characteristics of 2-phenylisoindole-1,3-dione are crucial for its handling, formulation, and application in various experimental settings.

Property	Value
Appearance	White crystalline powder[8]
Melting Point	162-165 °C[8]
Boiling Point	388.8 °C[7]
Flash Point	204 °C[7]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone[8]

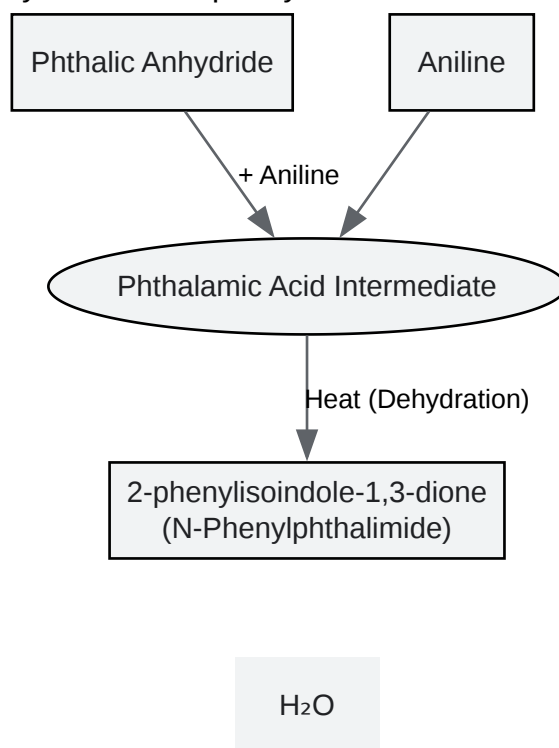
Synthesis and Experimental Protocols

The synthesis of 2-phenylisoindole-1,3-dione and its derivatives is well-established in organic chemistry. Below are detailed protocols for its preparation and the synthesis of related bioactive compounds.

General Synthesis of 2-phenylisoindole-1,3-dione

The primary synthetic route to **N-phenylphthalimide** involves the condensation reaction between phthalic anhydride and aniline.[2]

Synthesis of 2-phenylisoindole-1,3-dione



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Caption: Synthetic pathway for 2-phenylisoindole-1,3-dione.

Experimental Protocol:

- Reactants: Phthalic anhydride and aniline are used as the primary starting materials.
- Reaction: The reactants are typically heated together, often in a suitable solvent such as glacial acetic acid, or neat.
- Intermediate Formation: The initial reaction forms an intermediate phthalamic acid derivative.
- Cyclization: Upon further heating, this intermediate undergoes dehydration (intramolecular cyclization) to yield the final product, 2-phenylisoindole-1,3-dione.

- **Purification:** The product can be purified by recrystallization from a suitable solvent, such as ethanol.

Microwave-Assisted Synthesis of Chalcone Derivatives

Derivatives of 2-phenylisoindole-1,3-dione, such as chalcones, have been synthesized for biological evaluation. Microwave irradiation offers a rapid and efficient alternative to conventional heating methods.

Experimental Protocol:

- **Starting Materials:** A mixture of 2-(4-acetylphenyl)-isoindole-1,3-dione (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is prepared.
- **Solvent and Catalyst:** The reactants are dissolved in methanol containing a catalytic amount of 20% sodium hydroxide.
- **Microwave Irradiation:** The mixture is subjected to microwave irradiation at 180 watts for 6-8 minutes, with intermittent cooling every 30 seconds.
- **Work-up:** After the reaction is complete (monitored by TLC), the mixture is poured into ice-cold water and neutralized with dilute HCl.
- **Purification:** The resulting solid product is filtered, dried, and purified by column chromatography.

Biological Activities and Applications

2-phenylisoindole-1,3-dione and its derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anticonvulsant Activity

Certain **N-phenylphthalimide** derivatives have shown significant potential as anticonvulsant agents. Their efficacy has been evaluated in standard preclinical models.

Compound	Test	ED ₅₀ (μmol/kg)	Protective Index (PI)
4-amino-N-(2-methylphenyl)phthalimide	Anti-MES (mice, i.p.)	47.61	4.2
4-amino-N-(2,6-dimethylphenyl)phthalimide	Anti-MES (rats, oral)	25.2	>75

Data sourced from a study on **N-phenylphthalimide** derivatives.[9]

Experimental Protocol: Maximal Electroshock (MES) Test

- Animal Model: The test is performed on laboratory animals such as mice or rats.[9]
- Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.[9]
- Induction of Seizure: After a specific period to allow for drug absorption, a maximal seizure is induced by applying an electrical stimulus through corneal or auricular electrodes.
- Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED₅₀ (the dose effective in 50% of animals) is then calculated.

Enzyme Inhibition

Derivatives of 2-phenylisoindole-1,3-dione have been investigated as inhibitors of various enzymes, including those relevant to diabetes and neurodegenerative diseases.

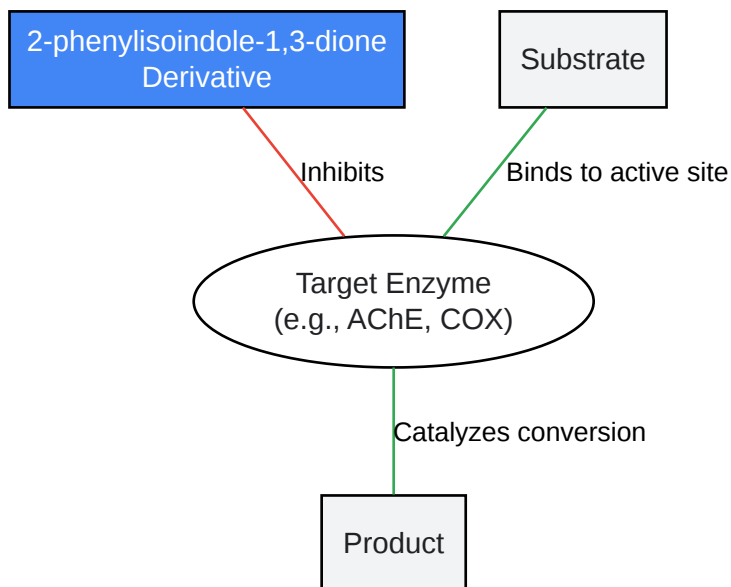
- Alpha-glucosidase Inhibition: Some **N-phenylphthalimide** derivatives have been studied for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion, which is a target for managing diabetes.[2]

- Cholinesterase Inhibition: In the context of Alzheimer's disease, isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[\[10\]](#)[\[11\]](#)

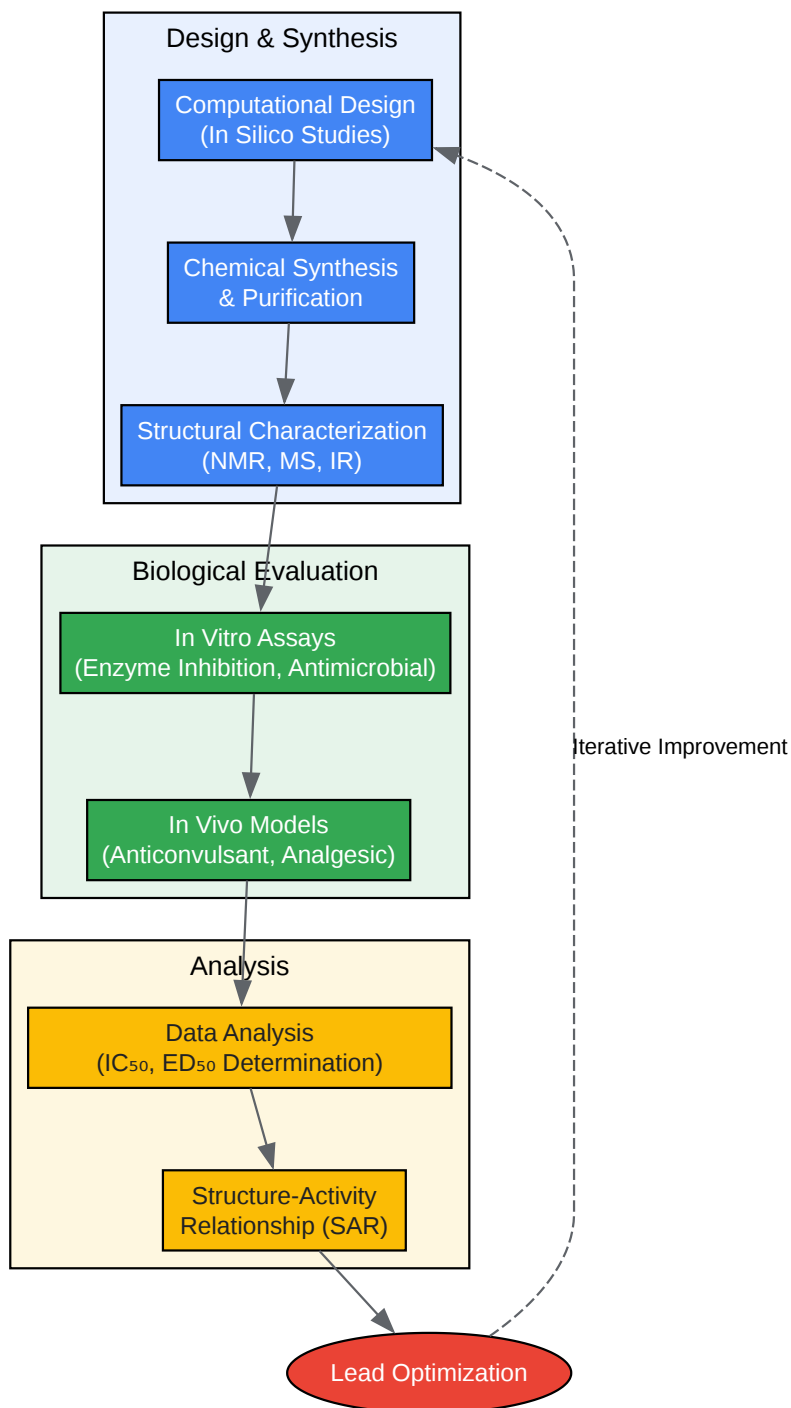
Compound	Target Enzyme	IC ₅₀ (μM)
Derivative I (phenyl at piperazine-4)	AChE	1.12
Derivative III (diphenylmethyl moiety)	BuChE	21.24

Data from a study on novel 1-H-isoindole-1,3(2H)-dione derivatives.[\[10\]](#)

Enzyme Inhibition by 2-phenylisoindole-1,3-dione Derivatives



Drug Discovery Workflow for Isoindoline-1,3-dione Derivatives

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